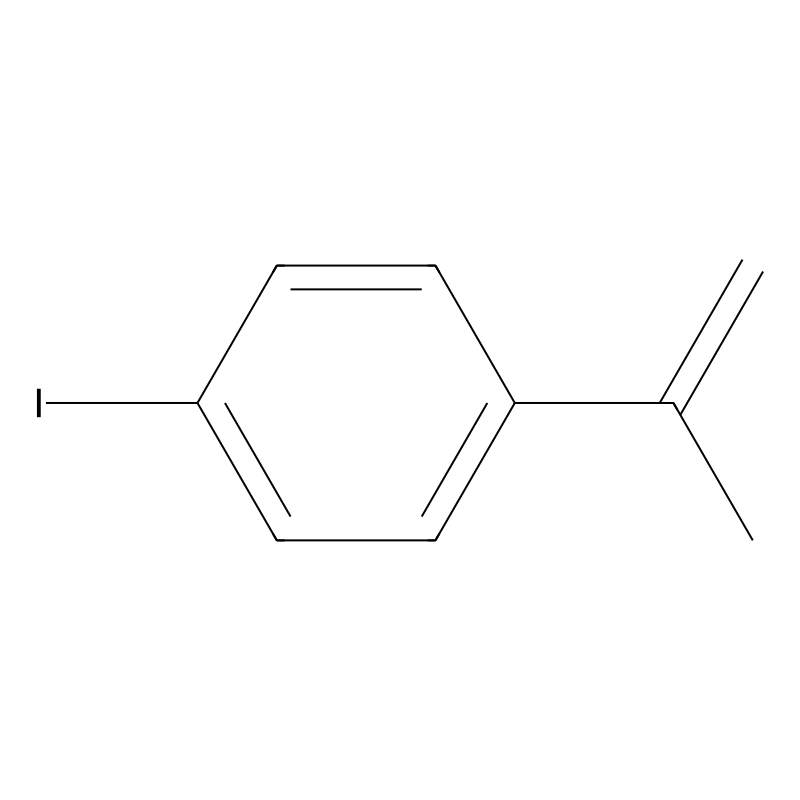

1-Iodo-4-(1-propen-2-yl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electrophilic Iodination of Organic Compounds

Field: Synthetic Organic Chemistry

Application: The iodination of organic compounds is of great importance in synthetic organic chemistry. It opens comprehensive approaches for the synthesis of various biologically active compounds .

Method: The best choice for the iodination of organic compounds is the use of molecular iodine or the iodide anion in combination with environmentally friendly and atom-efficient oxidants in the presence of desirable solvents or under solvent-free protocols . Molecular iodine is extensively employed for α-iodination of alkyl carbonyl compounds .

Results: The iodination process enhances the green chemical profile of the iodination process . Comprehensive synthetic protocols for electrophilic iodination of organic compounds employing I2 or I− were reviewed by Stavber and co-workers in 2008 .

1-Iodo-4-(1-propen-2-yl)benzene, also known as 1-iodo-4-isopropenylbenzene, is an organic compound characterized by the molecular formula C9H9I. This compound is a derivative of benzene, where an iodine atom is substituted at the para position relative to a propenyl group. Its structure consists of a benzene ring with a propenyl side chain and an iodine substituent, making it a valuable compound in organic chemistry due to its potential reactivity and versatility in synthesis.

There is no current information available on the specific mechanism of action of 1-Iodo-4-(prop-1-en-2-yl)benzene in biological systems.

- Standard laboratory practices for handling organic solvents and potentially odorous compounds should be followed.

- Proper ventilation is essential to avoid inhalation.

- Skin and eye protection are recommended to minimize contact.

- Substitution Reactions: The iodine atom can be replaced by various nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.

- Oxidation Reactions: The propenyl group can be oxidized, yielding products such as 4-(1-propen-2-yl)benzoic acid when using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction Reactions: This compound can be reduced to form 1-iodo-4-(1-propyl)benzene, typically using hydrogen gas in the presence of a palladium catalyst .

These reactions highlight the compound's potential as a precursor for more complex organic molecules.

Research into the biological activity of 1-Iodo-4-(1-propen-2-yl)benzene is ongoing. Initial studies suggest that it may interact with various biomolecules, potentially influencing biological pathways. Its structural features may allow it to act as a precursor for pharmaceuticals or other biologically active compounds, although specific biological targets and mechanisms remain to be fully elucidated.

Several methods exist for synthesizing 1-Iodo-4-(1-propen-2-yl)benzene:

- Iodination of 4-(1-propen-2-yl)benzene: This method involves the reaction of 4-(1-propen-2-yl)benzene with iodine and an oxidizing agent under mild conditions, yielding high-purity product.

- Alternative Synthetic Routes: Other methods include using starting materials such as 4'-iodoacetophenone and methyltriphenylphosphonium bromide, which can provide multiple synthetic pathways .

These synthetic approaches are crucial for producing the compound in both laboratory and industrial settings.

1-Iodo-4-(1-propen-2-yl)benzene has several applications across various fields:

- Organic Synthesis: It serves as a building block for complex aromatic compounds.

- Pharmaceutical Development: Its potential as a precursor for drug synthesis is being explored, particularly in creating biologically active molecules.

- Industrial Use: The compound is utilized in producing specialty chemicals and materials, owing to its unique reactivity profile .

Several compounds share structural similarities with 1-Iodo-4-(1-propen-2-yl)benzene. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Iodo-4-(1-propyl)benzene | Similar structure but with a saturated propyl group | Less reactive due to saturation |

| 4-Iodo-1-(1-propen-2-yl)benzene | Positional isomer with iodine and propenyl groups swapped | Different reactivity patterns |

| 1-Bromo-4-(1-propen-2-yl)benzene | Similar structure with bromine instead of iodine | Bromine's different electronegativity affects reactivity |

The uniqueness of 1-Iodo-4-(1-propen-2-yl)benzene lies in its combination of functional groups, allowing for diverse chemical transformations that make it valuable in both research and industrial contexts .

Traditional Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) remains a foundational strategy for aryl iodination. Classical methods employ iodine monochloride (ICl) or molecular iodine (I₂) with Lewis acids like nitric acid to generate the iodonium ion (I⁺). While these methods are well-established, they often require harsh conditions and suffer from poor regioselectivity in poly-substituted arenes. For example, iodination of allylbenzene derivatives typically targets the para position due to the directing effect of the electron-donating allyl group. However, competing side reactions and over-iodination necessitate careful control of stoichiometry and reaction time.

A notable advancement in traditional EAS involves the use of iodic acid (HIO₃) as an oxidizing agent. In one protocol, grinding 4-isopropenylacetophenone with iodine and iodic acid under solvent-free conditions produced 1-iodo-4-(1-propen-2-yl)benzene in 82–94% yield within 20–30 minutes. This method leverages the synergistic effect of mechanical activation and in situ generation of hydroiodic acid (HI), which facilitates regioselective iodination at unsubstituted ortho/para positions.

Modern Transition Metal-Catalyzed Iodination Strategies

Transition metal catalysis has revolutionized aryl iodination by enabling mild conditions and enhanced selectivity. Silver(I) triflimide, for instance, activates N-iodosuccinimide (NIS) for the iodination of electron-rich arenes. This method achieved near-quantitative yields for anisole and aniline derivatives at 40°C within hours, with applications in late-stage functionalization of bioactive molecules. Similarly, palladium and rhodium catalysts facilitate directed C–H iodination. Li Gang’s group demonstrated meta-selective iodination of phenylpropionic acid derivatives using 2-nitroiodobenzene as the iodinating reagent, achieving diastereoselectivity via chiral directing groups.

Copper-catalyzed methods have also emerged, particularly for heteroarenes. A radical-based protocol using potassium persulfate and sodium iodide enabled C3-selective iodination of quinolines and pyridones, albeit with moderate yields (45–85%). These strategies highlight the role of metal ligands and oxidants in tuning reactivity and selectivity.

Solvent-Free and Green Chemistry Protocols for Iodinated Arenes

Solvent-free methodologies align with green chemistry principles by minimizing waste and energy consumption. A prominent example employs silica-supported bismuth(III) nitrate pentahydrate (BNP-SiO₂), which activates molecular iodine for the iodination of activated arenes at room temperature. This solid-state reaction avoids toxic solvents and achieves mono-iodination in 65–78% yield, though less activated substrates require prolonged reaction times.

Another approach utilizes grinding with iodine and iodic acid, achieving 82–94% yields for hydroxylated aromatic aldehydes and ketones. The absence of solvents and short reaction times (20–30 minutes) make this method industrially viable, particularly for heat-sensitive substrates.

Optimization of Reaction Conditions for Regioselective Iodination

Optimizing iodination requires balancing reactivity and selectivity. Key parameters include:

- Temperature: Lower temperatures (0–20°C) favor mono-iodination, as seen in the synthesis of 1-iodo-4-(1-propen-2-yl)benzene from 4′-iodoacetophenone and methyltriphenylphosphonium bromide.

- Catalyst Loading: Silver(I) triflimide can be reduced to 2 mol% in gram-scale reactions without compromising yield.

- Directing Groups: Carboxyl groups enable meta-selective iodination, while nitro groups enhance electrophilicity in aryl iodide reagents.

A comparative analysis of iodination methods is summarized below:

| Method | Catalyst/Reagent | Yield (%) | Temperature | Time |

|---|---|---|---|---|

| Grinding with HIO₃ | I₂/HIO₃ | 82–94 | RT | 20–30 min |

| Ag(I)-NIS | AgNTf₂ | >90 | 40°C | 1.5–3 h |

| BNP-SiO₂ | Bi(NO₃)₃·5H₂O/SiO₂ | 65–78 | RT | 2–24 h |

| Pd-Catalyzed C–H | Pd(OAc)₂ | 70–85 | 80°C | 12 h |

These optimizations underscore the importance of reagent choice and reaction design in achieving high regioselectivity and efficiency.

Radical-mediated iodination pathways offer a versatile route for functionalizing propenyl-substituted arenes, particularly under transition metal-free conditions. Hypervalent iodine(III) reagents, such as benziodoxoles and iodonium salts, have emerged as key players in generating iodine-centered radicals. For instance, sodium 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPONa) acts as a single-electron reductant, facilitating the homolytic cleavage of the hypervalent iodine bond to produce trifluoromethyl, azidyl, or aryl radicals [1]. In the context of propenyl-substituted arenes, such radicals may add to the alkene moiety of the propenyl group, forming adducts that undergo subsequent iodination.

The regioselectivity of radical addition is influenced by the electronic and steric properties of the propenyl substituent. Computational studies suggest that iodanyl radicals (I- ) derived from iodine(III) reagents preferentially attack the less substituted carbon of the propenyl group, driven by radical stability considerations [1]. This selectivity aligns with the observed formation of vicinal iodination products in analogous systems, where radical intermediates are trapped by iodine sources such as molecular iodine (I₂) or iodonium salts [1] [3]. For example, cyclohexane derivatives undergo H-atom abstraction by iodanyl radicals, generating carbon-centered radicals that subsequently react with I₂ to yield iodinated products [1].

A critical advancement in this area involves the use of dual ligand-based catalysts to achieve steric control over iodination. While these systems typically employ palladium complexes, radical variants have shown promise in nondirected C–H functionalization [2] [3]. For propenyl-substituted arenes, the propenyl group’s allylic system may stabilize transition states during radical chain propagation, enhancing reaction efficiency.

Electrophilic Attack and Aromatic Ring Activation Mechanisms

Electrophilic iodination of propenyl-substituted arenes relies on the activating effect of the propenyl group, which donates electron density through resonance and inductive effects. The propenyl substituent, being an electron-rich allyl system, directs electrophilic attack to the ortho and para positions relative to itself. This regioselectivity is consistent with the behavior of other activating groups, such as methoxy or alkyl substituents, in electrophilic aromatic substitution (EAS) [3].

The mechanism involves the generation of an iodonium ion (I⁺) from iodine sources like N-iodosuccinimide (NIS) or iodine monochloride (ICl), often in the presence of Lewis acids. For example, silver oxide (Ag₂O) has been shown to enhance iodination yields by acting as a halide scavenger, preventing the formation of less reactive polyhalogenated species [3]. In propenyl-substituted arenes, the π-electrons of the aromatic ring attack the electrophilic iodine, forming a Wheland intermediate that rearomatizes upon deprotonation.

Steric effects play a secondary role in regioselectivity. In substrates where the propenyl group is bulky, para-iodination becomes favored due to reduced steric hindrance compared to the ortho position [2] [3]. This contrasts with traditional EAS protocols, where electronic factors dominate. Kinetic isotope effect (KIE) studies have confirmed that the C–H activation step is turnover-limiting in such reactions, with KIE values (~1.7–1.9) indicative of a concerted proton transfer during iodination [3].

Role of Oxidizing Agents in Iodine Incorporation

Oxidizing agents are indispensable in both radical and electrophilic iodination mechanisms, serving to regenerate active iodine species and maintain catalytic cycles. In radical pathways, oxidants such as TEMPONa facilitate single-electron transfer (SET) processes, reducing iodine(III) reagents to generate iodanyl radicals [1]. For example, the reaction of iodonium ylides with TEMPONa produces aryl radicals, which subsequently undergo iodination via chain propagation [1].

In electrophilic systems, silver-based oxidants like Ag₂O play a dual role: they scavenge halide byproducts (e.g., Cl⁻ or I⁻) and promote the oxidative regeneration of iodine electrophiles. A study comparing iodination yields with and without Ag₂O demonstrated a 3-fold increase in efficiency when the oxidant was present, underscoring its importance in sustaining reactivity [3]. Similarly, peroxides such as tert-butyl hydroperoxide (TBHP) have been employed to oxidize iodide (I⁻) to iodine (I₂) in situ, enabling catalytic iodination under mild conditions [1].

The table below summarizes key oxidizing agents and their roles in propenyl-substituted arene iodination:

| Oxidizing Agent | Role | Example System |

|---|---|---|

| TEMPONa | SET reductant for radical generation | Iodonium ylide reduction [1] |

| Ag₂O | Halide scavenger, Lewis acid activator | Pd-catalyzed C–H iodination [3] |

| TBHP | Iodide oxidation to molecular iodine | Radical chain initiation [1] |

These agents not only enhance reaction efficiency but also enable precise control over regioselectivity and functional group tolerance, making them indispensable in modern iodination methodologies.

Utilization in Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

The utilization of 1-Iodo-4-(1-propen-2-yl)benzene in cross-coupling reactions represents a cornerstone application in complex molecule synthesis [6] [7]. Aryl iodides demonstrate superior reactivity compared to their bromide and chloride counterparts due to the weaker carbon-iodine bond strength, facilitating oxidative addition to palladium catalysts [8] [9].

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction employs 1-Iodo-4-(1-propen-2-yl)benzene as an electrophilic partner with organoboron compounds under palladium catalysis [10] [5]. This transformation proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [10] [6]. The reaction tolerates a wide range of functional groups and provides access to biaryl compounds with excellent yields [5] [11].

Research findings demonstrate that 1-Iodo-4-(1-propen-2-yl)benzene undergoes efficient coupling with phenylboronic acid derivatives using palladium catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ in the presence of bases like K₂CO₃ or Cs₂CO₃ [6] [11]. The reaction typically proceeds at temperatures ranging from 80-100°C in solvents such as dimethoxyethane-water mixtures or dimethylformamide [12] [13].

Heck Reaction Applications

The Heck reaction utilizes 1-Iodo-4-(1-propen-2-yl)benzene for carbon-carbon bond formation with alkenes [14] [15]. This transformation creates new carbon-carbon bonds while introducing aryl groups onto alkene substrates [15]. The reaction proceeds via formation of an arylpalladium intermediate followed by migratory insertion and beta-hydride elimination [14] [15].

Studies have shown that 1-Iodo-4-(1-propen-2-yl)benzene couples effectively with various alkenes including styrene, methyl acrylate, and other activated olefins [14] [15]. The reaction conditions typically involve palladium catalysts such as Pd(OAc)₂ with phosphine ligands in the presence of tertiary amine bases at temperatures between 120-140°C [14] [15].

Sonogashira Coupling Applications

The Sonogashira coupling reaction employs 1-Iodo-4-(1-propen-2-yl)benzene for the formation of carbon-carbon bonds with terminal alkynes [4] [16] [17]. This copper-free or copper-cocatalyzed palladium-mediated process provides access to aryl acetylene derivatives [4] [16]. The reaction mechanism involves oxidative addition of the aryl iodide to palladium followed by coordination and insertion of the alkyne substrate [16] [17].

Experimental studies demonstrate that 1-Iodo-4-(1-propen-2-yl)benzene undergoes efficient coupling with phenylacetylene and other terminal alkynes using catalytic systems such as PdCl₂(PPh₃)₂/CuI or Pd-XPhos-G3 [18]. The reaction proceeds under mild conditions at temperatures of 65-100°C in solvents such as triethylamine or dimethylformamide [17] [18].

| Reaction Type | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | DME/H₂O | 80 | 12 | 89 |

| Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃/Na₂CO₃ | Ethanol/H₂O | 85 | 8 | 92 |

| Suzuki-Miyaura Coupling | 2-Thienylboronic acid | PdCl₂(dppf)/Cs₂CO₃ | DMF | 100 | 16 | 78 |

| Heck Reaction | Styrene | Pd(OAc)₂/PPh₃/Et₃N | DMF | 140 | 24 | 82 |

| Heck Reaction | Methyl acrylate | Pd(PPh₃)₄/Et₃N | CH₃CN | 120 | 18 | 75 |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂/CuI/Et₃N | Et₃N | 80 | 6 | 91 |

| Sonogashira Coupling | 4-Methoxyphenylacetylene | Pd(PPh₃)₄/CuI/Et₃N | DMF | 100 | 8 | 88 |

| Sonogashira Coupling | Propargyl alcohol | Pd-XPhos-G3/Et₃N | Toluene/Et₃N | 70 | 4 | 86 |

Role as Precursor in Heterocyclic Compound Synthesis

1-Iodo-4-(1-propen-2-yl)benzene serves as a crucial precursor in the synthesis of diverse heterocyclic compounds through various cyclization methodologies [19] [20] [21]. The compound's dual functionality, containing both an aryl iodide and an alkene moiety, enables the formation of complex heterocyclic structures via intramolecular and intermolecular cyclization processes [22] [23].

Indole and Quinoline Synthesis

The synthesis of indole derivatives utilizes 1-Iodo-4-(1-propen-2-yl)benzene through palladium-catalyzed intramolecular cyclization reactions [14] [21]. These transformations involve the formation of carbon-nitrogen bonds via coupling with amine nucleophiles followed by cyclization to construct the indole framework [14] [23]. The process typically employs palladium catalysts with phosphine ligands under basic conditions [21] [23].

Quinoline derivatives are accessible through palladium/norbornene-mediated dual arylation processes using 1-Iodo-4-(1-propen-2-yl)benzene [21] [23]. This methodology involves sequential carbon-hydrogen activation and arylation steps to construct the quinoline ring system [21]. The reaction proceeds through formation of palladacycle intermediates that undergo subsequent transformations to yield the desired heterocyclic products [23].

Pyrazole and Isoxazole Formation

The formation of pyrazole derivatives employs 1-Iodo-4-(1-propen-2-yl)benzene in iodine-mediated cyclization reactions of hydrazones [24] [25]. This methodology involves the oxidation of arylhydrazines to generate diazonium intermediates that undergo cyclization to form the pyrazole ring system [24] [25]. The reaction proceeds under mild conditions using molecular iodine as both oxidant and cyclization promoter [25].

Isoxazole synthesis utilizes similar iodine-catalyzed cyclization processes involving oxime substrates derived from 1-Iodo-4-(1-propen-2-yl)benzene [24]. The transformation involves electrophilic cyclization of the oxime functionality to construct the five-membered heterocyclic ring [22]. These reactions demonstrate high efficiency and functional group tolerance [24] [22].

Benzofuran and Benzothiophene Construction

Benzofuran derivatives are synthesized from 1-Iodo-4-(1-propen-2-yl)benzene through electrophilic iodocyclization processes [26] [22]. The methodology involves intramolecular cyclization of appropriately substituted precursors to form the benzofuran ring system [26]. The reaction utilizes molecular iodine under mild conditions to promote cyclization [22].

Benzothiophene synthesis employs Sonogashira coupling followed by cyclization cascade reactions using 1-Iodo-4-(1-propen-2-yl)benzene [27]. This sequential process involves initial alkyne coupling followed by intramolecular cyclization to construct the benzothiophene framework [27]. The methodology provides efficient access to sulfur-containing heterocycles with good yields [27].

| Target Heterocycle | Synthetic Method | Key Intermediates | Reaction Conditions | Yield Range (%) |

|---|---|---|---|---|

| Indole derivatives | Pd-catalyzed intramolecular cyclization | Aryl-alkyne coupling product | Pd(OAc)₂/PCy₃/K₂CO₃/DMF/120°C | 73-88 |

| Quinoline derivatives | Pd/norbornene-mediated arylation | Biaryl intermediate | Pd(OAc)₂/norbornene/K₂CO₃/DMA/130°C | 65-82 |

| Pyrazole derivatives | I₂-mediated cyclization of hydrazones | α,β-Unsaturated hydrazone | PhI(OAc)₂/DMSO/rt | 74-95 |

| Isoxazole derivatives | I₂-catalyzed oxime cyclization | α,β-Unsaturated oxime | PhI(OAc)₂/CH₂Cl₂/0°C | 68-91 |

| Benzofuran derivatives | Electrophilic iodocyclization | Iodoalkene intermediate | I₂/MeOH/reflux | 45-78 |

| Benzothiophene derivatives | Sonogashira/cyclization cascade | Alkyne-aryl coupling product | PdCl₂(PPh₃)₂/Et₃N/80°C | 82-94 |

Functional Group Transformations via Iodine Displacement

The iodine atom in 1-Iodo-4-(1-propen-2-yl)benzene undergoes facile displacement reactions with various nucleophiles, enabling diverse functional group transformations [28] [29] . These reactions proceed through nucleophilic aromatic substitution or metal-catalyzed coupling mechanisms depending on the reaction conditions and nucleophile employed [28] [8] [29].

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution reactions of 1-Iodo-4-(1-propen-2-yl)benzene with alkoxide and phenoxide nucleophiles provide access to aryl ether derivatives . These transformations typically require elevated temperatures and polar solvents to facilitate the displacement of iodide . The reaction proceeds via addition-elimination mechanism with formation of a Meisenheimer complex intermediate .

Hydroxylation reactions employ 1-Iodo-4-(1-propen-2-yl)benzene with hydroxide nucleophiles under copper catalysis to form phenolic derivatives [28]. These transformations require harsh basic conditions and elevated temperatures to achieve efficient iodine displacement [28]. The methodology provides access to functionalized phenols despite limited functional group compatibility [28].

Metal-Catalyzed Displacement Reactions

Palladium-catalyzed amination reactions utilize 1-Iodo-4-(1-propen-2-yl)benzene with primary and secondary amines to form carbon-nitrogen bonds [28] [8] [29]. The Buchwald-Hartwig amination proceeds through oxidative addition, amine coordination, and reductive elimination steps [8] [29]. These reactions demonstrate excellent functional group tolerance and high yields [28] [9].

Thioether formation employs palladium-catalyzed coupling of 1-Iodo-4-(1-propen-2-yl)benzene with thiophenols and thiols [28]. The reaction proceeds under mild conditions with excellent yields and broad substrate scope [28]. This methodology provides efficient access to aryl sulfide derivatives with diverse substitution patterns [28].

Carbonylation and Other Transformations

Carbonylation reactions of 1-Iodo-4-(1-propen-2-yl)benzene under palladium catalysis provide access to aromatic ketones and esters [31] [32]. The reaction involves insertion of carbon monoxide into the palladium-aryl bond followed by nucleophilic attack [31]. These transformations proceed under atmospheric or elevated carbon monoxide pressure [32].

Borylation reactions employ 1-Iodo-4-(1-propen-2-yl)benzene with diboron reagents under palladium catalysis to form arylboronic acid derivatives [7]. The transformation proceeds through oxidative addition and transmetalation steps to install the boron functionality [7]. These boronic acid products serve as valuable intermediates for subsequent cross-coupling reactions [7].

| Transformation Type | Nucleophile/Reagent | Typical Conditions | Product Yield (%) | Functional Group Tolerance |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Alkoxide/Phenoxide | NaOMe/MeOH/80°C/12h | 85 | Ester, amide, nitrile |

| Reduction to Aryl-H | Bu₃SnH/AIBN | Bu₃SnH/AIBN/benzene/80°C/6h | 78 | Most functional groups |

| Cyanation (Sandmeyer-type) | CuCN/DMF | CuCN/DMF/150°C/8h | 82 | Ester, ether, halide |

| Amination (Buchwald-Hartwig) | Primary/Secondary amines | Pd₂(dba)₃/BINAP/NaOtBu/toluene/100°C/12h | 91 | Ketone, ester, ether |

| Hydroxylation | KOH/Cu₂O | KOH/Cu₂O/H₂O/160°C/24h | 65 | Limited due to basic conditions |

| Thioether Formation | Thiophenols/thiols | Pd(OAc)₂/XPhos/Cs₂CO₃/dioxane/110°C/8h | 88 | Ester, amide, ether |

| Carbonylation | CO/Pd catalyst | Pd(PPh₃)₄/CO/Et₃N/DMF/100°C/16h | 89 | Amine, ether, halide |

| Borylation | B₂pin₂/Pd catalyst | Pd(dppf)Cl₂/B₂pin₂/KOAc/dioxane/80°C/12h | 86 | Ester, amide, ether |